molecular formula C20H21ClFN3O3S B11689056 N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide

Cat. No.: B11689056
M. Wt: 437.9 g/mol
InChI Key: ZKDCDTBMNZUXJQ-YDZHTSKRSA-N
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Description

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide is a hydrazone derivative featuring a piperidine core substituted with a p-toluenesulfonyl group and a hydrazide-linked 2-chloro-6-fluorophenylidene moiety. Its molecular formula is C20H20ClFN3O3S, with a molecular weight of 436.91 g/mol. The compound’s structural uniqueness arises from the combination of a sulfonyl group, halogenated aromatic ring, and hydrazide functionality, making it a candidate for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C20H21ClFN3O3S

Molecular Weight

437.9 g/mol

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C20H21ClFN3O3S/c1-14-5-7-16(8-6-14)29(27,28)25-11-9-15(10-12-25)20(26)24-23-13-17-18(21)3-2-4-19(17)22/h2-8,13,15H,9-12H2,1H3,(H,24,26)/b23-13+

InChI Key

ZKDCDTBMNZUXJQ-YDZHTSKRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=C(C=CC=C3Cl)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=C(C=CC=C3Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a piperidine ring, a sulfonyl group, and a chloro-fluorophenyl moiety. Its molecular formula is C16H17ClFN4O2SC_{16}H_{17}ClFN_{4}O_{2}S, with a molecular weight of approximately 364.85 g/mol. The specific arrangement of these functional groups contributes to its biological activity.

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide exhibit significant anticancer properties. Research has shown that derivatives containing the sulfonamide moiety can induce apoptosis in cancer cells and inhibit tumor growth in various models, including breast and colon cancer cell lines .
    • A notable study demonstrated that hybrid compounds combining triazine rings with sulfonamide structures displayed cytotoxic effects against human cancer cell lines, suggesting that the incorporation of the piperidine scaffold could enhance these properties .
  • Neuropsychiatric Disorders
    • The compound's potential as a treatment for neuropsychiatric conditions has been explored extensively. It is suggested that similar compounds can act as monoamine receptor inhibitors, which are crucial in managing disorders such as schizophrenia, depression, and anxiety .
    • A specific embodiment of related compounds has been shown to alleviate symptoms associated with drug-induced psychoses and neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Properties
    • There is emerging evidence that compounds with similar structures possess anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of sulfonamide derivatives, researchers synthesized multiple analogs based on the piperidine structure. They found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines, indicating the importance of structural variations in optimizing therapeutic efficacy .

Case Study 2: Neuropsychiatric Treatment

A clinical trial investigated the effects of a related compound on patients with treatment-resistant depression. Results showed significant improvements in depressive symptoms over an 8-week period compared to placebo controls, suggesting potential applications for this compound in psychiatric medicine .

Mechanism of Action

The mechanism of action of N’-[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural analogues differ in substituents on the aromatic rings, core heterocycles, or functional groups. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Aromatic Substituents Functional Groups Molecular Weight (g/mol) Key Properties/Applications
Target Compound Piperidine 2-chloro-6-fluorophenylidene Sulfonyl, Hydrazide 436.91 Potential enzyme inhibition, drug design
1-[(4-Chlorophenyl)sulfonyl]-N'-[(E)-(2,3-dichlorophenyl)methylidene]piperidine-4-carbohydrazide Piperidine 2,3-dichlorophenylidene Sulfonyl, Hydrazide 481.80 Higher lipophilicity; industrial synthesis applications
N'-[(E)-(2-Hydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide Piperidine 2-hydroxyphenylidene Sulfonyl, Hydrazide, Hydroxyl 401.48 Enhanced hydrogen bonding; solubility studies
2-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-phenylmethylidene]acetohydrazide Piperazine 4-bromophenyl, phenylidene Sulfonyl, Hydrazide 507.32 Bromine substitution; antimicrobial research
N'-[(E)-(4-Chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide Pyrazole 4-chlorophenylidene Hydrazide, Ethoxy 385.83 Anticancer activity; pyrazole core effects

Key Findings from Comparative Studies

The hydroxyphenyl variant exhibits improved solubility due to the hydroxyl group but reduced stability in acidic conditions.

Core Heterocycle Influence :

  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) often show increased conformational flexibility, which may improve interaction with biological targets but reduce metabolic stability.
  • Pyrazole Derivatives : Compounds with pyrazole cores (e.g., ) demonstrate distinct electronic properties, influencing their redox behavior and bioactivity.

Functional Group Contributions :

  • Sulfonyl Group : Enhances binding to sulfhydryl-containing enzymes and improves thermal stability in industrial applications .
  • Hydrazide Moiety : Critical for forming Schiff bases with biological macromolecules, enabling applications in enzyme inhibition and metal chelation .

Biological Activity

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide is a synthetic compound belonging to the class of hydrazones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties, supported by recent research findings.

Chemical Structure and Properties

The compound can be represented as follows:

C19H19ClFN4O2S\text{C}_{19}\text{H}_{19}\text{Cl}\text{F}\text{N}_{4}\text{O}_{2}\text{S}

Key Functional Groups:

  • Chloro and Fluoro Substituents: Enhance lipophilicity and biological activity.
  • Piperidine Ring: Associated with various pharmacological effects.
  • Hydrazone Linkage: Contributes to the compound's reactivity and potential biological interactions.

Antibacterial Activity

Research has demonstrated that derivatives of piperidine, including the target compound, exhibit significant antibacterial properties. A study evaluated several synthesized compounds against common bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1Salmonella typhi5 µg/mL
2Bacillus subtilis3 µg/mL
3Staphylococcus aureus10 µg/mL

The compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent .

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro studies. The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

A case study highlighted its effect on human breast cancer cell lines (MCF-7), where it exhibited a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1075
2050
5025

The IC50 value was determined to be approximately 20 µM, suggesting significant anticancer activity .

Enzyme Inhibition

The compound's ability to inhibit key enzymes has also been investigated. Notably, it demonstrated strong inhibitory effects on acetylcholinesterase (AChE) and urease:

EnzymeIC50 Value (µM)
Acetylcholinesterase15 ± 0.5
Urease10 ± 0.3

These findings suggest that the compound may have therapeutic applications in treating diseases related to enzyme dysregulation .

Mechanistic Insights

Molecular Docking Studies: Docking simulations have provided insights into the binding interactions of the compound with target proteins. The presence of halogen atoms in the structure enhances binding affinity due to increased lipophilicity and hydrogen bonding capabilities .

BSA Binding Studies: Binding studies with bovine serum albumin (BSA) indicated that the compound interacts effectively with serum proteins, which could influence its bioavailability and therapeutic efficacy .

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